5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide
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Overview
Description
5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide typically involves multiple steps starting from readily available starting materials. One common synthetic route includes:
Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol.
Hydrazination: Conversion of the ester to hydrazide.
Cyclization: Formation of the thiadiazole ring through cyclization.
Substitution: Introduction of the 4-fluorophenyl group.
Formation of the final compound: Reaction with appropriate reagents to form the final compound.
Chemical Reactions Analysis
5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted derivatives.
Common reagents: Include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: Potential use as an antiviral, anticancer, or anti-inflammatory agent.
Biology: Studied for its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol
These compounds share structural similarities but may differ in their biological activities and applications.
Properties
Molecular Formula |
C16H10ClFN4O2S |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
5-(3-chlorobenzoyl)imino-2-(4-fluorophenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C16H10ClFN4O2S/c17-10-3-1-2-9(8-10)15(24)20-16-13(14(19)23)21-22(25-16)12-6-4-11(18)5-7-12/h1-8H,(H2,19,23) |
InChI Key |
PEKDOZXXJHUPPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N=C2C(=NN(S2)C3=CC=C(C=C3)F)C(=O)N |
Origin of Product |
United States |
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